![molecular formula C17H24N2O3S B4441503 N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide
説明
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide, also known as PHCCC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4).
作用機序
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide acts as a PAM of mGluR4, which is a G protein-coupled receptor that is expressed in the central nervous system. Activation of mGluR4 has been shown to have neuroprotective effects and improve cognitive function. This compound enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, this compound has been shown to decrease the release of inflammatory cytokines, which are involved in the pathogenesis of many neurological disorders.
実験室実験の利点と制限
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has several advantages for lab experiments. It has a high potency and selectivity for mGluR4, which allows for precise modulation of the receptor. This compound is also stable in solution, which allows for long-term experiments. However, this compound has a low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide. One area of interest is the development of analogs of this compound that have improved pharmacokinetic properties. Another area of interest is the investigation of the effects of this compound on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the development of PET ligands for mGluR4 could allow for non-invasive imaging of the receptor in vivo.
科学的研究の応用
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(19-12-6-7-13-19)15-10-4-5-11-16(15)18-23(21,22)14-8-2-1-3-9-14/h4-5,10-11,14,18H,1-3,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBIBCGPNFDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4441422.png)

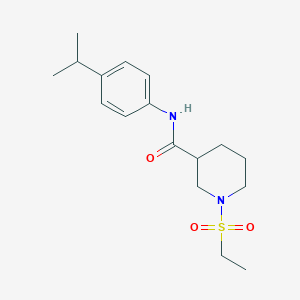
![methyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4441451.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4441453.png)
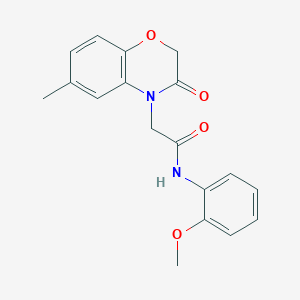
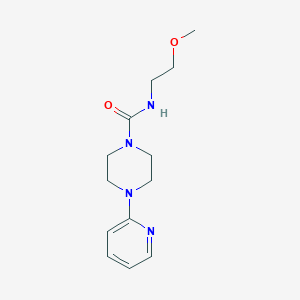
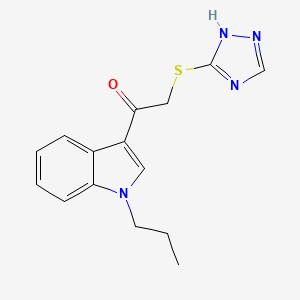
![N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4441490.png)
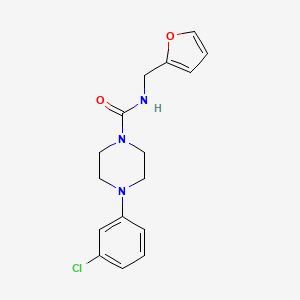

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441505.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441526.png)
![4-[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441529.png)
